molecular formula C25H34O9S B565996 Budesonide 21-Sulfate CAS No. 1436796-04-1

Budesonide 21-Sulfate

Cat. No.: B565996
CAS No.: 1436796-04-1
M. Wt: 510.598
InChI Key: MSISRBOPNUIOSN-KWVAZRHASA-N
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Description

Budesonide 21-Sulfate is a derivative of budesonide, a synthetic pregnane steroid and non-halogenated cyclic ketal corticosteroid. Budesonide is widely used for its anti-inflammatory properties, particularly in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . This compound retains these therapeutic properties while offering unique pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of budesonide 21-Sulfate typically involves the sulfation of budesonide. This process can be achieved through the reaction of budesonide with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the steroid structure .

Industrial Production Methods: Industrial production of this compound follows a continuous flow process to ensure high yield and purity. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized. The continuous flow process is advantageous as it reduces the use of corrosive acids and minimizes the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Budesonide 21-Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Budesonide 21-Sulfate has a wide range of scientific research applications:

Mechanism of Action

Budesonide 21-Sulfate exerts its effects primarily through its action as a glucocorticoid. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes . The sulfation at the C-21 position enhances its solubility and bioavailability, allowing for more efficient delivery to target tissues .

Comparison with Similar Compounds

    Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A more potent corticosteroid used in various inflammatory and autoimmune conditions.

    Fluticasone: Commonly used in inhalation therapies for asthma and COPD.

Uniqueness of Budesonide 21-Sulfate: this compound stands out due to its enhanced solubility and bioavailability, which result from the sulfation at the C-21 position. This modification allows for more efficient delivery and prolonged action compared to other corticosteroids .

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O9S/c1-4-5-21-33-20-11-17-16-7-6-14-10-15(26)8-9-23(14,2)22(16)18(27)12-24(17,3)25(20,34-21)19(28)13-32-35(29,30)31/h8-10,16-18,20-22,27H,4-7,11-13H2,1-3H3,(H,29,30,31)/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSISRBOPNUIOSN-KWVAZRHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119228
Record name Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436796-04-1
Record name Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436796-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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